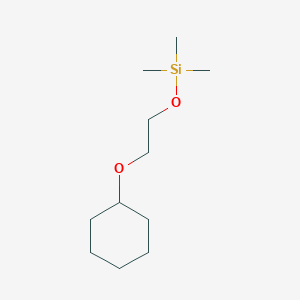
2-Cyclohexyloxyethoxy(trimethyl)silane
Description
While direct evidence for 2-Cyclohexyloxyethoxy(trimethyl)silane is absent in the provided sources, its structure can be inferred as a silane derivative featuring a cyclohexyloxyethoxy substituent attached to a trimethylsilane group. Such compounds are typically used in organic synthesis, surface modification, or polymer chemistry due to their hydrophobic and reactive silyl groups. Below, we compare structurally similar silanes with cyclohexyl or related substituents, leveraging data from the provided evidence.
Propriétés
Numéro CAS |
16654-73-2 |
|---|---|
Formule moléculaire |
C11H24O2Si |
Poids moléculaire |
216.39 g/mol |
Nom IUPAC |
2-cyclohexyloxyethoxy(trimethyl)silane |
InChI |
InChI=1S/C11H24O2Si/c1-14(2,3)13-10-9-12-11-7-5-4-6-8-11/h11H,4-10H2,1-3H3 |
Clé InChI |
WKFOFEYMJQRWJM-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)OCCOC1CCCCC1 |
SMILES canonique |
C[Si](C)(C)OCCOC1CCCCC1 |
Synonymes |
[2-(Cyclohexyloxy)ethoxy]trimethylsilane |
Origine du produit |
United States |
Comparaison Avec Des Composés Similaires
Structural and Molecular Comparisons
The table below highlights key differences in molecular formulas, substituents, and applications among related silanes:
Research Findings and Trends
- Hydrolytic Stability : Triethoxysilanes (e.g., CAS 77756-79-7) exhibit slower hydrolysis compared to chlorides, enabling applications in moisture-cured systems .
- Steric Effects : Cyclohexenyl substituents in ethynyl-trimethylsilanes (CAS 17988-44-2) reduce unwanted side reactions in alkyne functionalization .
- Thermal Stability : Hexamethyldisiloxane (CAS 107-46-0) is thermally stable up to 300°C, unlike epoxy-functional silanes, which degrade at lower temperatures .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


